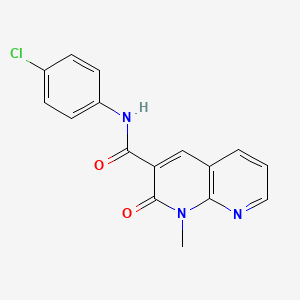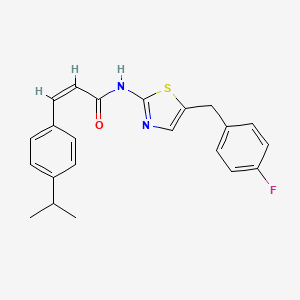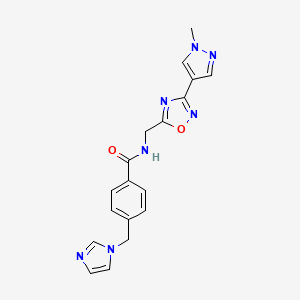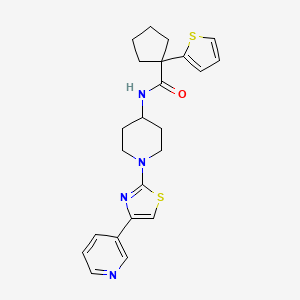
2,5-Dichloro-N-(4-hydroxyphenyl)-4-methoxybenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dichloro-N-(4-hydroxyphenyl)-4-methoxybenzenesulfonamide, also known as NSC 163501, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
作用机制
2,5-Dichloro-N-(4-hydroxyphenyl)-4-methoxybenzenesulfonamide 163501 inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting topoisomerase II, 2,5-Dichloro-N-(4-hydroxyphenyl)-4-methoxybenzenesulfonamide 163501 prevents cancer cells from dividing and growing, leading to cell death. 2,5-Dichloro-N-(4-hydroxyphenyl)-4-methoxybenzenesulfonamide 163501 also induces apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2,5-Dichloro-N-(4-hydroxyphenyl)-4-methoxybenzenesulfonamide 163501 has been shown to induce DNA damage and cell cycle arrest in cancer cells. It also affects the expression of various genes involved in cell growth and survival. In addition, 2,5-Dichloro-N-(4-hydroxyphenyl)-4-methoxybenzenesulfonamide 163501 has been shown to have low toxicity in normal cells, making it a potential candidate for cancer treatment.
实验室实验的优点和局限性
2,5-Dichloro-N-(4-hydroxyphenyl)-4-methoxybenzenesulfonamide 163501 has several advantages for lab experiments, including its ability to inhibit topoisomerase II, induce apoptosis, and have low toxicity in normal cells. However, 2,5-Dichloro-N-(4-hydroxyphenyl)-4-methoxybenzenesulfonamide 163501 also has limitations, such as its low solubility in water and its potential to interact with other drugs.
未来方向
There are several future directions for 2,5-Dichloro-N-(4-hydroxyphenyl)-4-methoxybenzenesulfonamide 163501 research, including:
1. Studying the efficacy of 2,5-Dichloro-N-(4-hydroxyphenyl)-4-methoxybenzenesulfonamide 163501 in combination with other cancer treatments.
2. Investigating the potential use of 2,5-Dichloro-N-(4-hydroxyphenyl)-4-methoxybenzenesulfonamide 163501 in different types of cancer.
3. Developing new synthesis methods for 2,5-Dichloro-N-(4-hydroxyphenyl)-4-methoxybenzenesulfonamide 163501 to improve its solubility and reduce potential drug interactions.
4. Studying the mechanism of action of 2,5-Dichloro-N-(4-hydroxyphenyl)-4-methoxybenzenesulfonamide 163501 in more detail to identify potential targets for cancer treatment.
5. Investigating the potential use of 2,5-Dichloro-N-(4-hydroxyphenyl)-4-methoxybenzenesulfonamide 163501 in other diseases besides cancer.
Conclusion:
2,5-Dichloro-N-(4-hydroxyphenyl)-4-methoxybenzenesulfonamide 163501 is a chemical compound that has shown promise in scientific research for its potential therapeutic properties in cancer treatment. It inhibits topoisomerase II, induces apoptosis, and has low toxicity in normal cells. However, further research is needed to fully understand its mechanism of action and potential uses in cancer treatment and other diseases.
合成方法
2,5-Dichloro-N-(4-hydroxyphenyl)-4-methoxybenzenesulfonamide 163501 can be synthesized through a multi-step reaction process. The first step involves the reaction of 4-methoxybenzenesulfonyl chloride with 4-hydroxyaniline to yield 4-methoxy-N-(4-hydroxyphenyl)benzenesulfonamide. The second step involves the reaction of the previous product with thionyl chloride and phosphorus pentachloride to yield 2,5-dichloro-N-(4-hydroxyphenyl)-4-methoxybenzenesulfonamide, which is 2,5-Dichloro-N-(4-hydroxyphenyl)-4-methoxybenzenesulfonamide 163501.
科学研究应用
2,5-Dichloro-N-(4-hydroxyphenyl)-4-methoxybenzenesulfonamide 163501 has been studied for its potential therapeutic properties, particularly in cancer treatment. Studies have shown that 2,5-Dichloro-N-(4-hydroxyphenyl)-4-methoxybenzenesulfonamide 163501 has anti-cancer properties, inhibiting the growth of various cancer cell lines such as breast cancer, colon cancer, and lung cancer. 2,5-Dichloro-N-(4-hydroxyphenyl)-4-methoxybenzenesulfonamide 163501 has also been studied for its potential use in combination with other cancer treatments such as radiation therapy and chemotherapy.
属性
IUPAC Name |
2,5-dichloro-N-(4-hydroxyphenyl)-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO4S/c1-20-12-6-11(15)13(7-10(12)14)21(18,19)16-8-2-4-9(17)5-3-8/h2-7,16-17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKCXNFGVMBCPDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)S(=O)(=O)NC2=CC=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dichloro-N-(4-hydroxyphenyl)-4-methoxybenzene-1-sulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~1~-benzyl-2-{[1-ethyl-3-methyl-7-oxo-6-(2-thienylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B2772967.png)
![Ethyl 6-bromo-5-[(2,2-dimethylpropanoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2772968.png)


![1-(7-methyl-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)-N-(4-methylbenzyl)piperidine-4-carboxamide](/img/structure/B2772974.png)
![4-[(9-Hydroxy-3-azabicyclo[3.3.1]nonan-3-yl)sulfonyl]benzenesulfonyl fluoride](/img/structure/B2772975.png)


![2,5-dimethyl-N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B2772979.png)
![Methyl (E)-4-[4-[(3aR,6aS)-5-acetyl-2-oxo-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-3-yl]piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2772980.png)
![1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-(pyridin-2-yl)piperazine](/img/structure/B2772981.png)


![4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2772985.png)